molecular formula C10H12BrN5O3 B12397853 (2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12397853
M. Wt: 330.14 g/mol
InChI Key: NJBIVXMQFIQOGE-YSLANXFLSA-N
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Description

(2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable purine derivative and a sugar moiety.

    Glycosylation Reaction: The purine derivative undergoes a glycosylation reaction with the sugar moiety under acidic or basic conditions to form the nucleoside analog.

    Amination: The amino group at the 6-position is introduced through an amination reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of de-brominated nucleoside analogs.

    Substitution: Formation of hydroxyl or amino-substituted nucleoside analogs.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new nucleoside analogs with potential therapeutic applications.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Therapy: Potential use in the treatment of viral infections by inhibiting viral replication.

    Anticancer Therapy: Potential use in cancer treatment by interfering with DNA synthesis in rapidly dividing cells.

Industry

    Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase or reverse transcriptase, thereby blocking the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral nucleoside analog used to treat HIV infections.

    Gemcitabine: An anticancer nucleoside analog used to treat various cancers.

Uniqueness

(2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, such as the bromine atom at the 8-position and the amino group at the 6-position. These modifications can enhance its binding affinity to target enzymes and improve its therapeutic efficacy.

Properties

Molecular Formula

C10H12BrN5O3

Molecular Weight

330.14 g/mol

IUPAC Name

(2R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4?,5-,6-/m1/s1

InChI Key

NJBIVXMQFIQOGE-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C3=NC=NC(=C3N=C2Br)N

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O

Origin of Product

United States

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